Computed Lipophilicity (XLogP3-AA): 0.71 log Unit Increase vs. Non-Dimethylated 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride
The target compound 2-(4-isobutylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride (CAS 1160262-72-5) has a computed XLogP3-AA of 6.7 according to PubChem (release 2025.09.15), compared with an XLogP of 5.99 for the non-dimethylated comparator 2-(4-isobutylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-74-3) as reported by ChemSrc [1]. This +0.71 log unit difference is attributable to the two methyl groups at positions 6 and 8 of the quinoline ring, which add hydrophobic surface area while contributing zero hydrogen-bond donors or acceptors. At the XLogP range of ~6–7, this difference corresponds to a roughly 5-fold increase in computed octanol–water partition coefficient, meaningfully impacting predicted membrane permeability and non-specific protein binding of any downstream conjugate [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 6.7 (PubChem computed, 2025) |
| Comparator Or Baseline | 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-74-3): LogP = 5.99 (ChemSrc) |
| Quantified Difference | Δ = +0.71 log units; ~5.1× higher computed partition coefficient |
| Conditions | Computed/predicted values — not experimentally measured logP; target from PubChem XLogP3 3.0 algorithm, comparator from ChemSrc database |
Why This Matters
In compound library design, a 0.7 log unit shift in lipophilicity can be the difference between acceptable cellular permeability and excessive non-specific binding or poor solubility; this difference must be accounted for when selecting the carbonyl chloride building block for a given target profile.
- [1] PubChem CID 46779368, Computed Properties: XLogP3-AA = 6.7. National Center for Biotechnology Information (PubChem release 2025.09.15). View Source
